hDHODH-IN-5

Vue d'ensemble

Description

“Dhodh-IN-7” is a compound that inhibits the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical metabolic enzyme that plays a key role in the de novo synthesis of pyrimidine . Inhibition of DHODH leads to the depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . This can result in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Synthesis Analysis

The rate-limiting enzyme in de novo synthesis is DHODH, which converts dihydroorotate (DHO) to orotate. This is then converted to the pyrimidine precursor uridine monophosphate (UMP) .

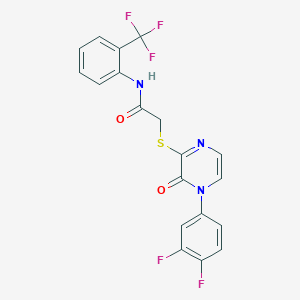

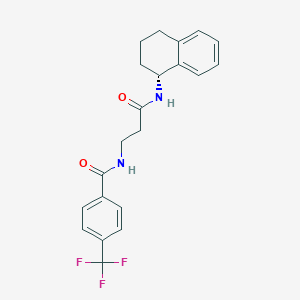

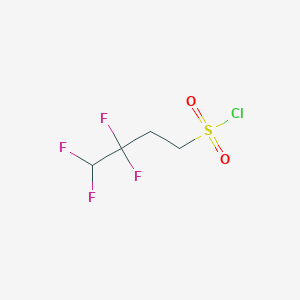

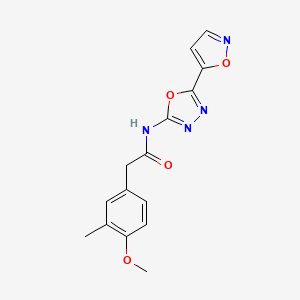

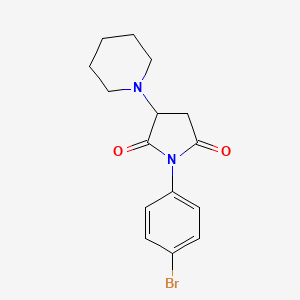

Molecular Structure Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .

Chemical Reactions Analysis

DHODH is a unique enzyme that can perform the conversion of dihydroorotate (DHO) to orotate in cells. This represents the second rate-limiting step in the pyrimidine de novo synthesis pathway .

Physical And Chemical Properties Analysis

The chemical formula of “Dhodh-IN-7” is C21H21F3N2O2, and its molecular weight is 390.16 .

Applications De Recherche Scientifique

- Application: hDHODH-IN-5 s'est avéré prometteur comme agent anticancéreux potentiel. Il inhibe la hDHODH, perturbant la synthèse des pyrimidines et altérant la croissance des cellules cancéreuses. Notamment, il a un effet synergique avec les inhibiteurs de BCL2 dans le lymphome B à haut grade (HGBCL) avec des réarrangements concomitants de MYC et de BCL2 .

- Application: this compound inhibe la hDHODH, ce qui pourrait limiter la réplication virale. Par exemple, il a démontré une activité antivirale à large spectre contre les coronavirus .

- Application: Une expression élevée de DHODH est associée au neuroblastome. L'inhibition de la DHODH pourrait être une stratégie thérapeutique .

- Application: this compound, lorsqu'il est associé à des inhibiteurs de BCL2, montre des effets synergiques dans le HGBCL. Il réduit l'expression de MCL-1 et de MYC, ce qui pourrait surmonter la résistance au venetoclax .

- Application: Les inhibiteurs de la DHODH, y compris this compound, induisent la ferroptose, ce qui pourrait être exploité pour le traitement du cancer .

Traitement du Cancer

Stratégies Antivirales

Traitement du Neuroblastome

Thérapies Combinées

Induction de la Ferroptose

Thérapies Précliniques contre le Cancer

Mécanisme D'action

Target of Action

hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of pyrimidine nucleotides, which are essential precursors for RNA and DNA synthesis . hDHODH is particularly important in rapidly proliferating cells, such as cancer cells, which have an increased demand for nucleic acid precursors .

Mode of Action

This compound interacts with hDHODH, inhibiting its activity . By inhibiting hDHODH, this compound disrupts the de novo pyrimidine synthesis pathway, leading to a decrease in the production of pyrimidine nucleotides . This disruption can inhibit cell proliferation, making this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting hDHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidine nucleotides . This can have downstream effects on various cellular processes that rely on these nucleotides, including DNA replication and RNA transcription .

Pharmacokinetics

It is generally important for hdhodh inhibitors to have good bioavailability and favorable pharmacokinetic properties to be effective as therapeutic agents .

Result of Action

The inhibition of hDHODH by this compound leads to a decrease in the production of pyrimidine nucleotides, which can inhibit cell proliferation . This makes this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of hdhodh inhibitors .

Orientations Futures

The use of DHODH inhibitors like “Dhodh-IN-7” is a promising area of research, particularly in the treatment of conditions like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL) . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .

Analyse Biochimique

Biochemical Properties

hDHODH-IN-5 interacts with the enzyme DHODH, which is located in the inner membrane of mitochondria . DHODH is a flavin-dependent enzyme that plays a crucial role in the de novo synthesis of pyrimidine . It catalyzes the conversion of dihydroorotate to orotate in a redox reaction . The interaction of this compound with DHODH inhibits this enzymatic reaction, thereby disrupting the synthesis of pyrimidine .

Cellular Effects

The inhibition of DHODH by this compound has significant effects on various types of cells and cellular processes . In cancer cells, for example, the inhibition of DHODH disrupts pyrimidine metabolism, which is crucial for cell proliferation, migration, and differentiation . This disruption can lead to cell death and has been associated with tumor regression .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to DHODH and inhibiting its enzymatic activity . This inhibition disrupts the de novo synthesis of pyrimidine, leading to a decrease in the levels of pyrimidine nucleotides . As these nucleotides are essential for DNA and RNA synthesis, their depletion can lead to a halt in cell proliferation and induce cell death .

Metabolic Pathways

This compound is involved in the pyrimidine metabolic pathway by inhibiting the enzyme DHODH . This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the synthesis of pyrimidine nucleotides .

Propriétés

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCCXHBDNQZSF-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029049-77-0 | |

| Record name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)

![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)

![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)

![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)